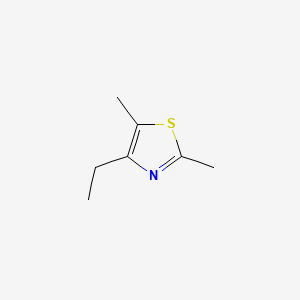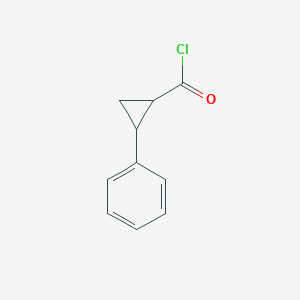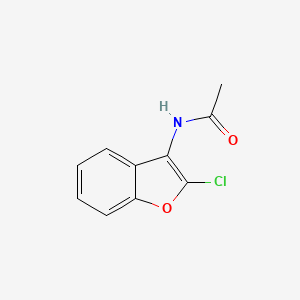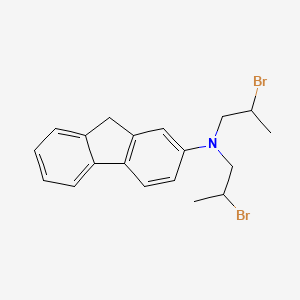
2,5-Dimethyl-4-ethylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2, 5-dimethylthiazole, also known as 2, 5-dimethyl-4-ethylthiazole, belongs to the class of organic compounds known as 2, 4, 5-trisubstituted thiazoles. 2, 4, 5-trisubstituted thiazoles are compounds containing a thiazole ring substituted at positions 2, 4 and 5 only. 4-Ethyl-2, 5-dimethylthiazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-ethyl-2, 5-dimethylthiazole is primarily located in the membrane (predicted from logP). 4-Ethyl-2, 5-dimethylthiazole exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 4-ethyl-2, 5-dimethylthiazole can be found in coffee and coffee products, mushrooms, potato, and tea. This makes 4-ethyl-2, 5-dimethylthiazole a potential biomarker for the consumption of these food products.
Scientific Research Applications
Fluorescent Molecular Probes
2,5-Dimethyl-4-ethylthiazole is involved in the synthesis of new fluorescent solvatochromic dyes. These dyes have strong solvent-dependent fluorescence, correlated with solvent polarity. They are useful for developing ultra-sensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Reaction Studies with Diazomethane
Research includes the reaction of thiazole derivatives with diazomethane, leading to various structurally interesting compounds. This study contributes to understanding the chemical behavior of thiazoles in organic synthesis (Kägi et al., 1993).
Synthesis and Docking Studies
The compound's derivatives have been used in synthesis and docking studies for pharmaceutical applications. This includes the development of molecules with potential antimicrobial activities, emphasizing the drug's molecular-level effects (Kadam, 2023).
Chemotherapy of Bacterial Infections
Historically, this compound derivatives have been investigated for their potential in treating bacterial infections. This research provided insights into the antimicrobial properties of thiazole compounds (Ganapathi & Venkataraman, 1948).
Biothiol Detection
It has applications in detecting biothiols like cysteine and homocysteine in cells. Derivatives of this compound have been used as probes in colorimetric and ratiometric fluorescent sensing, important for understanding cellular functions (Wang et al., 2017).
Corrosion Inhibition
Derivatives of this compound have been studied for their inhibitory effects on copper corrosion in acidic environments. This research is significant for industrial applications where corrosion resistance is crucial (Sudheer & Quraishi, 2013).
Antimicrobial Studies
Modified derivatives of this compound have been synthesized and evaluated for antimicrobial activities against various bacterial and fungal strains. This research is important for developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Synthesis of Flavors
This compound and its derivatives have been synthesized for applications in flavoring, demonstrating its versatility in both medicinal and food chemistry (Hou Dan-dan, 2010).
Properties
CAS No. |
32272-57-4 |
|---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
4-ethyl-2,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-4-7-5(2)9-6(3)8-7/h4H2,1-3H3 |
InChI Key |
ZJGXJKFDKNNBTK-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C)C |
Canonical SMILES |
CCC1=C(SC(=N1)C)C |
melting_point |
115-116°C |
| 32272-57-4 | |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















